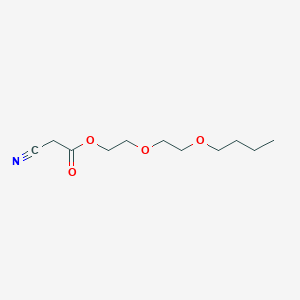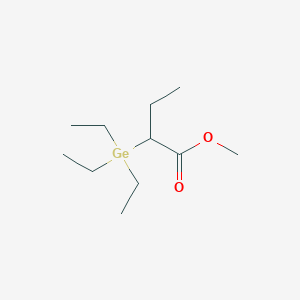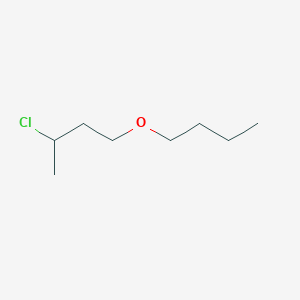
1-Butoxy-3-chlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chlorobutane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the reaction between 1-chlorobutane and sodium butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of appropriate solvents and catalysts can further optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-3-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
Major Products Formed:
Substitution: Products include various ethers and alcohols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Applications De Recherche Scientifique
1-Butoxy-3-chlorobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkyl chlorides on biological systems.
Industrial Applications: It is used as a solvent and in the production of other chemicals
Mécanisme D'action
The mechanism of action of 1-butoxy-3-chlorobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
1-Chlorobutane: Similar in structure but lacks the butoxy group.
2-Chlorobutane: Positional isomer with different reactivity.
1-Butoxy-2-chlorobutane: Positional isomer with different physical and chemical properties.
Uniqueness: 1-Butoxy-3-chlorobutane is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
86897-37-2 |
|---|---|
Formule moléculaire |
C8H17ClO |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-butoxy-3-chlorobutane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-6-10-7-5-8(2)9/h8H,3-7H2,1-2H3 |
Clé InChI |
HBAKSTWZHDOWKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)



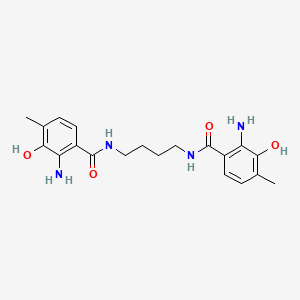
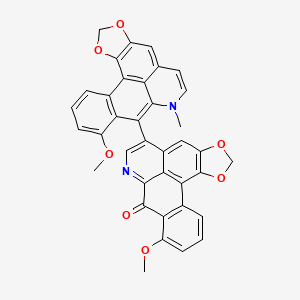
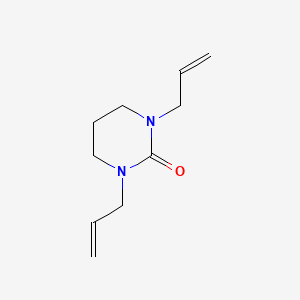

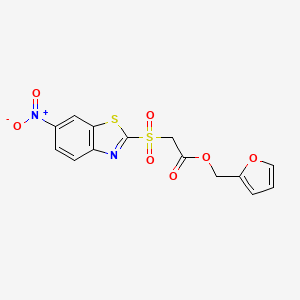
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
